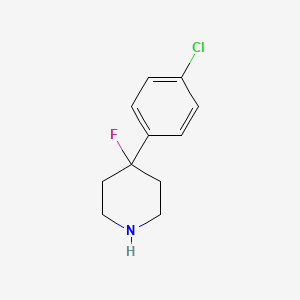
2-(1-methylpyrazol-4-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylpyrazol-4-yl)guanidine is a heterocyclic compound that features a pyrazole ring substituted with a guanidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpyrazol-4-yl)guanidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with guanidine. The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base. The reaction mixture is usually refluxed in a suitable solvent such as methanol or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(1-methylpyrazol-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the guanidine group.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the guanidine group.
科学的研究の応用
2-(1-methylpyrazol-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(1-methylpyrazol-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)methanol
- 1-(1-methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-methyl-1H-pyrazol-4-yl)amine
Uniqueness
2-(1-methylpyrazol-4-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions, making it a valuable scaffold for drug design and material science applications.
特性
分子式 |
C5H9N5 |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
2-(1-methylpyrazol-4-yl)guanidine |
InChI |
InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9) |
InChIキー |
IMQAJZKSGRRBCU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B8745620.png)







